molecular formula C7H11N3O4S B2798611 (4-Aminobenzenesulfonyl)urea hydrate CAS No. 6101-35-5

(4-Aminobenzenesulfonyl)urea hydrate

Cat. No.: B2798611
CAS No.: 6101-35-5
M. Wt: 233.24
InChI Key: IBZJEZSNCRFKHK-UHFFFAOYSA-N
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Description

(4-Aminobenzenesulfonyl)urea hydrate is a chemical compound with the molecular formula C7H11N3O4S. It is known for its various applications in medical, environmental, and industrial research. This compound is characterized by the presence of an amino group, a sulfonyl group, and a urea moiety, making it a versatile molecule in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminobenzenesulfonyl)urea hydrate typically involves the reaction of 4-aminobenzenesulfonamide with urea under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a hydrate. The reaction conditions include maintaining a specific temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(4-Aminobenzenesulfonyl)urea hydrate undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The sulfonyl group can be reduced to form sulfinyl or sulfhydryl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include nitro derivatives, sulfinyl derivatives, and various substituted urea compounds. These products have significant applications in different fields of research .

Scientific Research Applications

(4-Aminobenzenesulfonyl)urea hydrate is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is used in biochemical assays and as a probe to study enzyme activities.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Aminobenzenesulfonyl)urea hydrate involves its interaction with specific molecular targets, such as enzymes. It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. For example, it can inhibit carbonic anhydrase isozymes, which play a role in regulating pH and ion balance in cells .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzenesulfonamide: Similar structure but lacks the urea moiety.

    Sulfanilamide: Contains a sulfonamide group but differs in the rest of the structure.

    Benzene sulfonylurea: Similar functional groups but different substitution pattern on the benzene ring.

Uniqueness

(4-Aminobenzenesulfonyl)urea hydrate is unique due to the presence of both the sulfonyl and urea groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(4-aminophenyl)sulfonylurea;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S.H2O/c8-5-1-3-6(4-2-5)14(12,13)10-7(9)11;/h1-4H,8H2,(H3,9,10,11);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZJEZSNCRFKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC(=O)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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